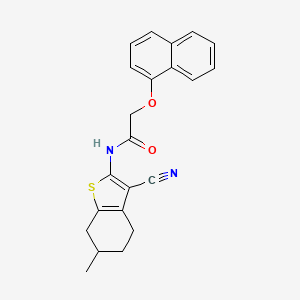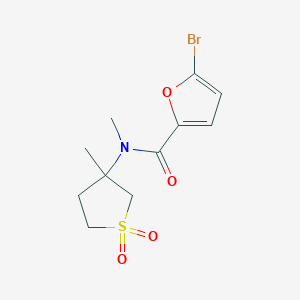![molecular formula C24H24N2O4S B4093370 2-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4093370.png)
2-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Descripción general
Descripción
2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The phenoxy group is introduced through a nucleophilic substitution reaction, while the piperidine-1-sulfonyl group is added via sulfonylation. Common reagents used in these reactions include phenol derivatives, piperidine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- 2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 2-Phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-phenoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(22-11-5-6-12-23(22)30-20-9-3-1-4-10-20)25-19-13-15-21(16-14-19)31(28,29)26-17-7-2-8-18-26/h1,3-6,9-16H,2,7-8,17-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGIPMASWJQUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-iodo-2-methylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4093289.png)
![1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B4093293.png)
![N-allyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B4093314.png)
![3,4,5-triethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4093315.png)
![3-butoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4093316.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B4093333.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4093352.png)
![Diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4093356.png)
![2-(4-ethylphenoxy)-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4093357.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-thienyl)methyl]amine](/img/structure/B4093369.png)
![2-(2-methoxyphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4093378.png)

